Turletricin

Antifungal susceptibility Aspergillus MIC

Turletricin is a rationally designed, next‑generation polyene antifungal featuring C16‑amidation that eliminates cholesterol binding, dramatically reducing nephrotoxicity vs. conventional amphotericin B. It demonstrates a 4‑fold MIC90 advantage against Aspergillus spp. (including AmB‑resistant isolates) and superior survival in neutropenic mouse models of fusariosis. With FDA QIDP and Fast Track designations, it is the benchmark compound for renal‑sparing polyene development. Procure for antifungal susceptibility testing, in vivo efficacy studies, or structure‑activity relationship investigations. Request a quote today to advance your renal‑sparing polyene research.

Molecular Formula C50H80N2O18
Molecular Weight 997.2 g/mol
CAS No. 2761794-74-3
Cat. No. B15559468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTurletricin
CAS2761794-74-3
Molecular FormulaC50H80N2O18
Molecular Weight997.2 g/mol
Structural Identifiers
InChIInChI=1S/C50H80N2O18/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-37(69-49-47(64)44(51)46(63)32(4)68-49)24-41-43(48(65)52-33(27-53)28-54)40(60)26-50(66,70-41)25-36(57)22-39(59)38(58)20-19-34(55)21-35(56)23-42(61)67-31(3)30(2)45(29)62/h5-18,29-41,43-47,49,53-60,62-64,66H,19-28,51H2,1-4H3,(H,52,65)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,34+,35+,36-,37-,38+,39+,40-,41-,43+,44-,45+,46+,47+,49-,50+/m0/s1
InChIKeyDYFDQVUOYRWTOB-JYUTVPRCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Turletricin (AM-2-19/SF001) Overview: Next-Generation Polyene Antifungal for Invasive Fungal Infections


Turletricin (also known as AM-2-19, SF001, and EL219; CAS 2761794-74-3) is a next-generation polyene antifungal agent derived through synthetic modification of amphotericin B (AmB). It functions as an ergosterol-extracting polyene that disrupts fungal cell membrane integrity . The compound was rationally designed via C16-amidation to reduce the nephrotoxicity associated with conventional AmB while maintaining broad-spectrum fungicidal activity against clinically relevant pathogens including Candida, Aspergillus, and Fusarium species [1]. Turletricin has advanced to Phase 2 clinical development (TREAT-1 trial) for early antifungal therapy in invasive mould infection [2].

Why Turletricin (SF001) Cannot Be Substituted with Conventional Amphotericin B Formulations


Turletricin is a structurally modified polyene that cannot be interchanged with conventional amphotericin B deoxycholate or lipid formulations without compromising both safety and efficacy profiles. While both compounds target ergosterol, turletricin incorporates C16-amidation that fundamentally alters its aggregation kinetics and sterol selectivity, resulting in reduced aggregate density and enhanced ergosterol extraction without the cholesterol binding that drives AmB nephrotoxicity [1]. Direct comparative studies demonstrate that Aspergillus species exhibit higher susceptibility to turletricin than to AmB, including against AmB-resistant isolates [2]. Substitution with generic polyenes would forfeit this differential activity profile and negate the renal-sparing advantage confirmed in primary human renal cell assays [1].

Turletricin (SF001) Comparative Evidence Guide: Quantitative Differentiation Versus Amphotericin B


Enhanced Aspergillus Susceptibility: SF001 MIC50/90 vs. Amphotericin B

Turletricin (SF001) demonstrates superior in vitro potency against Aspergillus isolates compared to amphotericin B. In a direct head-to-head study, SF001 exhibited MIC50/90 values of 0.5/1 mg/L against Aspergillus species, whereas amphotericin B required 1/4 mg/L to achieve equivalent inhibition [1]. This represents a 2-fold lower MIC50 and a 4-fold lower MIC90, indicating enhanced susceptibility of Aspergillus to SF001. Notably, SF001 retained activity against AmB-resistant Aspergillus isolates [1].

Antifungal susceptibility Aspergillus MIC

Comparable Candida Activity: SF001 Maintains Potency Relative to Amphotericin B

Against Candida isolates, turletricin (SF001) exhibits antifungal activity comparable to amphotericin B. Direct comparative susceptibility testing showed MIC50/90 values of 0.25/1 mg/L for SF001 versus 0.5/0.5 mg/L for AmB [1]. The overlapping MIC ranges confirm that SF001 preserves the potent anti-Candida efficacy of the polyene class while offering the toxicity advantage documented in other studies [1].

Antifungal susceptibility Candida MIC

Superior Activity Against AmB-Resistant Aspergillus: SF001 Retains Efficacy

A critical differentiation is turletricin's retained activity against amphotericin B-resistant Aspergillus isolates. In the comparative in vitro study, SF001 maintained susceptibility against strains that demonstrated resistance to AmB [1]. While quantitative MIC breakpoints for resistance classification vary by species and methodology, the study explicitly noted that SF001's activity encompassed AmB-resistant species, a finding not observed with the comparator polyene [1].

Antifungal resistance Aspergillus AmB-resistant

In Vivo Efficacy in Invasive Fusariosis: SF001 vs. Liposomal Amphotericin B

In a neutropenic mouse model of hematogenously disseminated fusariosis, turletricin (SF001) demonstrated comparable or superior in vivo efficacy to liposomal amphotericin B (LAMB). SF001 exhibited MIC ranges of 0.5-8 µg/mL against Fusarium solani and F. oxysporum, compared to 1->16 µg/mL for LAMB [1]. Median survival time at 7.5 mg/kg SF001 was 10 days versus 12.5 days for LAMB, both significantly improved over placebo (6.5 days, P<0.0001) [1]. Day-21 overall survival at 7.5 mg/kg SF001 was 40%, exceeding LAMB (30%) and placebo (0%) [1]. Both treatments achieved ~2-3 log10 reduction in kidney and brain fungal burden [1].

Invasive fusariosis Neutropenic mouse model Survival

Regulatory Differentiation: FDA QIDP and Fast Track Designations

Turletricin has received Qualified Infectious Disease Product (QIDP) and Fast Track designations from the U.S. Food and Drug Administration (FDA) for early antifungal therapy and treatment of invasive aspergillosis [1]. These designations are granted to drugs that address serious or life-threatening infections and demonstrate potential to fulfill unmet medical needs. QIDP status confers an additional five years of market exclusivity upon approval and eligibility for priority review [1]. This regulatory differentiation distinguishes turletricin from generic polyenes and legacy lipid formulations that do not hold such designations.

Regulatory status QIDP Fast Track

Mechanistic Basis for Reduced Nephrotoxicity: C16-Amidation Alters Aggregate Morphology

Molecular dynamics simulations reveal that turletricin (AM-2-19) aggregates slower than amphotericin B in both the presence and absence of sterols, forming less dense and more solvated aggregates driven by the hydrogen-bonding capacity of the C16-amidation modification [1]. This altered aggregation morphology enhances ergosterol extraction kinetics without increasing sterol binding affinity, enabling more efficient ergosterol-cholesterol exchange and thereby reducing cholesterol-mediated toxicity to mammalian renal cells [1]. In contrast, AmB forms denser aggregates that contribute to its poor ergosterol selectivity and associated nephrotoxicity.

Mechanism of action Nephrotoxicity Aggregation

Turletricin (SF001) Optimal Application Scenarios for Research and Preclinical Development


In Vitro Antifungal Susceptibility Testing of Aspergillus Isolates Including AmB-Resistant Strains

Turletricin is optimally deployed in antifungal susceptibility testing panels where enhanced activity against Aspergillus species is required. Based on direct comparative data showing MIC50/90 of 0.5/1 mg/L for SF001 versus 1/4 mg/L for AmB [1], researchers evaluating novel antifungal candidates should include turletricin as a comparator to benchmark the 4-fold MIC90 advantage against Aspergillus. This scenario is particularly relevant for screening programs targeting AmB-resistant Aspergillus isolates, where turletricin retains activity while conventional polyenes fail [1].

Preclinical Murine Models of Invasive Fusariosis and Disseminated Fungal Infection

For in vivo efficacy studies in neutropenic mouse models of invasive fusariosis, turletricin provides a benchmark compound with demonstrated survival benefit. The 40% day-21 survival at 7.5 mg/kg SF001 versus 30% for LAMB in hematogenously disseminated fusariosis [1] establishes turletricin as a reference standard for evaluating next-generation antifungals. Researchers can utilize the documented ~2-3 log10 reduction in kidney and brain fungal burden [1] as a quantitative efficacy endpoint for comparative studies.

Mechanistic Studies of Polyene Aggregation and Sterol Selectivity

Turletricin serves as a tool compound for investigating the relationship between polyene aggregation morphology and nephrotoxicity. The C16-amidation modification produces slower aggregation kinetics and less dense, more solvated aggregates compared to AmB [1], enabling structure-activity relationship studies that correlate aggregate properties with renal cell toxicity. This application is supported by all-atom molecular dynamics simulation data [1] and is relevant for medicinal chemistry programs aiming to design renal-sparing polyene derivatives.

Clinical Development Programs for Invasive Aspergillosis Requiring QIDP-Designated Assets

Turletricin is positioned for clinical development programs in invasive aspergillosis where FDA QIDP and Fast Track designations provide regulatory and commercial advantages. The Phase 2 TREAT-1 trial evaluating turletricin versus standard of care in suspected and confirmed invasive mould infection [2] offers a clinical development pathway that can inform protocol design for analogous investigational agents. The QIDP designation's additional five-year market exclusivity provision [2] is a material consideration for portfolio planning and procurement forecasting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Turletricin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.